N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of chloro and fluoro substituents on the phenyl ring often imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3S/c1-3-9(2)7-20(18,19)8-13(17)16-12-5-4-10(15)6-11(12)14/h4-6,9H,3,7-8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZMPWFAJRYFDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CS(=O)(=O)CC(=O)NC1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-fluoroaniline and 2-methylbutylsulfonyl chloride.
Formation of Intermediate: The 2-chloro-4-fluoroaniline is reacted with acetic anhydride to form an intermediate acetamide.
Sulfonylation: The intermediate is then treated with 2-methylbutylsulfonyl chloride under basic conditions (e.g., using a base like triethylamine) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized reaction conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification techniques: Using advanced purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Agricultural Chemistry: Possible application as a pesticide or herbicide.
Materials Science: Utilization in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-methylbutylsulfonyl)acetamide
- N-(4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide
- N-(2-chloro-4-methylphenyl)-2-(2-methylbutylsulfonyl)acetamide
Uniqueness
N-(2-chloro-4-fluorophenyl)-2-(2-methylbutylsulfonyl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
